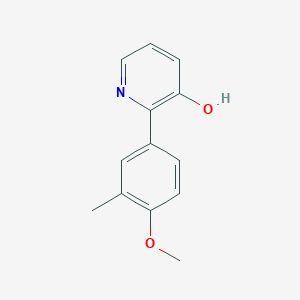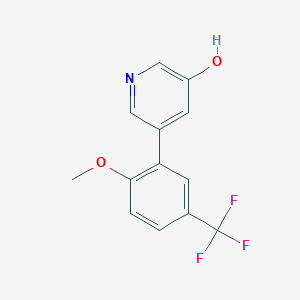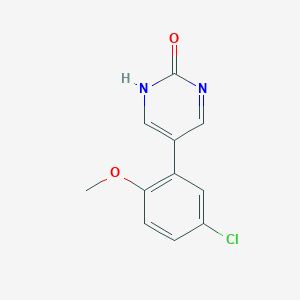
3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine (3-OH-4-MMP) is an aromatic compound with a molecular formula of C10H11NO. It is an important intermediate in the manufacture of pharmaceuticals, agrochemicals, and other fine chemicals. 3-OH-4-MMP is also used in the synthesis of a variety of compounds, including drugs and other compounds with biological activity.
Aplicaciones Científicas De Investigación
3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% has been widely studied for its potential applications in scientific research. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been studied for its potential to inhibit the growth of bacteria and fungi. In addition, 3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% has been studied for its potential to act as a neuroprotective agent, as well as for its potential to act as an inhibitor of the enzyme acetylcholinesterase.
Mecanismo De Acción
The exact mechanism of action of 3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% is not yet fully understood. However, it is believed that it works by modulating the activity of various enzymes, including those involved in the synthesis of proteins and other cellular components. In addition, 3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% is thought to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer properties, as well as to inhibit the growth of bacteria and fungi. In addition, 3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% has been found to act as a neuroprotective agent, as well as to act as an inhibitor of the enzyme acetylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% in laboratory experiments has a number of advantages. It is relatively easy to synthesize and is available in high purity. In addition, 3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% is relatively stable and can be stored for long periods of time. However, there are some limitations to the use of 3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% in laboratory experiments. It is not soluble in water, which can limit its use in some applications. In addition, 3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% is toxic and should be handled with care.
Direcciones Futuras
There are a number of potential future directions for 3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% research. One potential direction is the development of new synthesis methods for 3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95%. In addition, further studies are needed to better understand the mechanism of action of 3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% and to evaluate its potential applications in the treatment of diseases. Finally, further research is needed to evaluate the safety and efficacy of 3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% in humans.
Métodos De Síntesis
3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% can be synthesized by a variety of methods, including the Knoevenagel condensation and the Friedel-Crafts acylation. The Knoevenagel condensation is a method that involves the reaction of an aldehyde or ketone with an active methylene compound, such as an amine or amide, in the presence of a base. The Friedel-Crafts acylation is a method that involves the reaction of an aryl halide with an acyl chloride in the presence of a Lewis acid. Both methods can be used to synthesize 3-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% in high yields.
Propiedades
IUPAC Name |
2-(4-methoxy-3-methylphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-8-10(5-6-12(9)16-2)13-11(15)4-3-7-14-13/h3-8,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMZILAFROJDBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=CC=N2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682782 |
Source


|
| Record name | 2-(4-Methoxy-3-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93189-30-1 |
Source


|
| Record name | 2-(4-Methoxy-3-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(5-Methoxy-1H-benzimidazol-2-yl)methyl]amine dihydrochloride, 95%](/img/structure/B6285830.png)









![6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one](/img/structure/B6285918.png)